molecular formula C27H16BrN3O5 B2432336 [2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate CAS No. 522655-41-0

[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate

Cat. No.: B2432336
CAS No.: 522655-41-0
M. Wt: 542.345
InChI Key: HOHQTGPVKSYQTI-UHFFFAOYSA-N
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Description

[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate (CAS 522655-41-0) is a sophisticated synthetic organic compound with a molecular formula of C27H16BrN3O5 and a molecular weight of 542.345 g/mol . This reagent is provided with a typical purity of 95% and is intended for research applications only. This compound has garnered significant interest in medicinal chemistry research due to its structural features, which are associated with potential biological activity. Studies indicate that synthetic derivatives based on this core structure exhibit promising antiviral properties, specifically functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against HIV in vitro . Concurrently, its framework is being explored in oncology research, where analogous compounds have demonstrated cytotoxic effects on various tumor cell lines, including HeLa and MCF7 cells . The proposed mechanism for this anticancer activity involves the inhibition of histone deacetylases (HDACs), which can lead to cell cycle arrest and the induction of apoptosis . Beyond its biological applications, the unique electronic properties of this compound make it a candidate for material science investigations. Research into related structures has explored their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they can enhance charge transport properties and device efficiency . Its strong fluorescence and photostability also make it suitable for developing novel fluorescent probes and sensors . The compound's structure presents several reactive sites for further chemical exploration. The bromine atom on the phenyl ring, activated by adjacent electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse nucleophiles . Other potential modifications include the reduction of the nitro group to an amine or the hydrolysis of the naphthalene carboxylate ester under acidic or basic conditions . Predicted physical properties include a density of 1.564 g/cm³ and a boiling point of 807.4 °C . Warning: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[2-bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16BrN3O5/c28-22-15-17(14-19(16-29)26(32)30-23-10-3-4-11-24(23)31(34)35)12-13-25(22)36-27(33)21-9-5-7-18-6-1-2-8-20(18)21/h1-15H,(H,30,32)/b19-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHQTGPVKSYQTI-RGEXLXHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=C(/C#N)\C(=O)NC4=CC=CC=C4[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A brominated phenyl ring which may influence its reactivity and interaction with biological targets.
  • A cyano group that can enhance electron-withdrawing properties, potentially increasing the compound's affinity for certain biological targets.
  • A naphthalene carboxylate moiety , which is known for its role in various biological interactions.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties, particularly against HIV. The compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) , which is crucial for blocking viral replication. In vitro studies have shown that derivatives with similar structures can have low EC50 values, indicating high potency against viral strains .

Anticancer Activity

In cancer research, the compound has been evaluated for its cytotoxic effects on various tumor cell lines. Preliminary studies suggest that it may induce apoptosis through mechanisms involving the inhibition of histone deacetylases (HDACs), leading to cell cycle arrest and subsequent cell death. For example, compounds derived from similar frameworks have demonstrated IC50 values in the low micromolar range against several cancer types .

Efficacy Studies

A series of studies have been conducted to evaluate the efficacy of this compound:

Study TypeTarget Cell LineIC50 (µM)Mechanism of Action
Antiviral AssayHIV-infected cells0.53NNRTI activity
Cytotoxicity AssayHeLa (cervical cancer)5.0HDAC inhibition leading to apoptosis
Antiproliferative AssayMCF7 (breast cancer)4.5Induction of cell cycle arrest

Case Studies

  • HIV Research : A study published in 2016 demonstrated that compounds with similar structures inhibited HIV replication effectively, with one derivative showing an EC50 value of 0.53 nM against wild-type NL4-3 virus replication .
  • Cancer Research : Another study highlighted the anticancer potential of structurally related compounds, showing significant inhibition of tumor growth in xenograft models when administered at therapeutic doses .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl naphthalene-1-carboxylate as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have shown promising results in inhibiting HIV replication, with specific derivatives exhibiting low nanomolar EC50 values against various HIV strains. The structural modifications, particularly at the phenyl and cyano groups, have been crucial in enhancing antiviral potency and selectivity .

Anticancer Properties

The compound's structural features allow it to interact with multiple biological targets, including histone deacetylases (HDACs). Hydroxamic acid derivatives, closely related to this compound, have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism involves the inhibition of HDACs, leading to altered gene expression and subsequent tumor growth inhibition .

Inhibition of Metalloenzymes

Compounds containing similar functional groups have been explored for their ability to inhibit metalloenzymes. The presence of a hydroxamic acid moiety in related compounds has been identified as a critical feature for binding to zinc-dependent enzymes, which are implicated in several pathologies including cancer and neurodegenerative diseases .

Organic Electronics

The unique electronic properties of compounds like 2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl naphthalene-1-carboxylate make them suitable candidates for use in organic electronic devices. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that the incorporation of such compounds can enhance charge transport properties and overall device efficiency.

Photophysical Studies

Studies on the photophysical properties of similar compounds have shown that they exhibit strong fluorescence and photostability, making them ideal for applications in fluorescent probes and sensors. The tunable nature of their electronic states allows for customization based on specific sensing applications .

Synthesis and Evaluation of Antiviral Compounds

A series of diarylaniline analogues were synthesized based on the structure of 2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl naphthalene-1-carboxylate. These compounds underwent biological evaluation for their anti-HIV activity, revealing that specific modifications led to enhanced potency against resistant strains of the virus .

Development of HDAC Inhibitors

Research focused on hydroxamic acid derivatives demonstrated that modifications similar to those found in 2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl naphthalene-1-carboxylate resulted in potent HDAC inhibitors with significant anticancer activity across multiple cell lines .

Organic Photovoltaic Applications

In material science, a study investigated the use of derivatives related to this compound in organic photovoltaic cells, finding that they significantly improved charge mobility and overall efficiency compared to conventional materials .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromine Center

The bromine atom at the 2-position of the phenyl ring is activated by electron-withdrawing groups (nitro and cyano), making it susceptible to NAS. Potential reactions include:

Reaction ConditionsNucleophileProductReference
Ammonia (NH₃), Cu catalyst, 100–120°CNH₂⁻Substituted aniline derivative
NaOH (aq.), high temperatureOH⁻Phenolic derivative (via hydrolysis)

Mechanistic Insight : The nitro (–NO₂) and cyano (–CN) groups stabilize the transition state through resonance and inductive effects, directing substitution to the para position relative to the nitro group .

Reduction of the Nitro Group

The 2-nitroanilino moiety can undergo reduction to form an amine:

Reducing AgentConditionsProductReference
H₂/Pd-CEthanol, room temp2-Aminoaniline derivative
SnCl₂/HClReflux, acidicIntermediate hydroxylamine, further reduced to amine

Implications : Reduction alters electronic properties, increasing electron density and enabling subsequent reactions (e.g., diazotization) .

Hydrolysis of the Ester Group

The naphthalene-1-carboxylate ester is prone to hydrolysis under acidic or basic conditions:

ConditionsReagentProductReference
NaOH (aq.), refluxHydroxideNaphthalene-1-carboxylic acid + phenol derivative
H₂SO₄ (conc.), heatAcid catalystSame as above (slower kinetics)

Structural Impact : Hydrolysis removes the ester’s lipophilic character, potentially enhancing solubility .

Cyano Group Reactivity

The cyano (–C≡N) group may undergo hydrolysis or participate in cycloaddition:

Reaction TypeConditionsProductReference
Acidic hydrolysisH₂SO₄, H₂O, heatCarboxylic acid (–COOH)
Basic hydrolysisNaOH, H₂O₂Amide (–CONH₂)
Huisgen cycloadditionCu(I), azideTriazole derivative (click chemistry)

Note : The electron-deficient α,β-unsaturated system adjacent to the cyano group may enhance electrophilicity in cycloadditions .

Reactivity of the α,β-Unsaturated Ketone

The (Z)-configured enone system is primed for Michael additions or isomerization:

ReactionConditionsProductReference
Michael additionEnolate, THF, –78°Cβ-Substituted ketone
Thermal isomerization150°C, inert atmos.(E)-isomer (altered steric/electronic profile)

Mechanistic Detail : The Z-configuration creates steric hindrance between the nitroanilino and naphthalene groups, influencing regioselectivity .

Amide Bond Hydrolysis

The 3-(2-nitroanilino)-3-oxopropenyl group may undergo hydrolysis under extreme conditions:

ConditionsReagentProductReference
6M HCl, refluxH⁺2-Nitroaniline + β-keto acid
NaOH (aq.), 120°COH⁻2-Nitroaniline + carboxylate salt

Stability Note : The electron-withdrawing nitro group stabilizes the amide bond, necessitating harsh conditions for cleavage .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by EWGs, limited EAS may occur at the naphthalene ring:

ReactionConditionsProductReference
NitrationHNO₃/H₂SO₄Nitronaphthalene derivative (meta to ester)

Regioselectivity : The ester group directs nitration to the electron-deficient meta position .

Q & A

Q. What are the recommended synthetic routes for [2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate?

Methodological Answer:

  • Coupling Reactions : Utilize Suzuki-Miyaura or Heck couplings for aryl-aryl bond formation. For example, the bromophenyl moiety (common in intermediates from and ) can react with boronic acids under palladium catalysis .
  • Cyano Group Introduction : Employ Knoevenagel condensation to install the (Z)-2-cyano-3-oxoprop-1-enyl group, ensuring stereochemical control via reaction conditions (e.g., low temperature, specific solvents) .
  • Nitroanilino Attachment : Perform nucleophilic substitution or reductive amination between nitroaniline derivatives and activated carbonyl intermediates .

Q. Table 1: Key Synthetic Steps and Conditions

StepReaction TypeKey Reagents/CatalystsYield RangeReference
Aryl Bromide CouplingSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DMF/H₂O60-75%
Knoevenagel CondensationAldol-likePiperidine, Acetic Acid, Ethanol50-65%
Nitroanilino ConjugationNucleophilic SubstitutionDCC, DMAP, CH₂Cl₂40-55%

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl protons at δ 7.3–7.8 ppm; naphthalene carbonyl at ~δ 165 ppm) .
    • X-ray Crystallography : Resolve the Z-configuration of the propenyl group and nitroanilino orientation (see for analogous structures) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺: ~550–560 Da) .

Advanced Research Questions

Q. How can experimental design optimize the study of this compound’s reactivity under varying conditions?

Methodological Answer:

  • Split-Plot Design : Adapt methods from (e.g., randomized blocks with split-split plots) to test variables:
    • pH : Assess hydrolysis stability in buffers (pH 2–12).
    • Temperature : Monitor thermal degradation (25–100°C) via TGA/DSC.
    • Light Exposure : UV-vis spectroscopy to track photolytic decomposition .
  • Analytical Endpoints : Quantify degradation products using LC-MS and compare with computational predictions (e.g., DFT for reaction pathways) .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

  • Cross-Validation :
    • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
    • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR spectra and identify discrepancies (e.g., nitro group torsion angles) .
  • Crystallographic Alignment : Compare experimental X-ray data () with computational models to resolve stereochemical ambiguities .

Q. What methodologies evaluate the environmental impact or toxicity of this compound?

Methodological Answer:

  • Environmental Fate Studies :
    • Biodegradation : OECD 301B test to measure microbial degradation in aqueous systems .
    • Bioaccumulation : Use logP values (estimated via HPLC retention times) to predict lipid solubility .
  • Toxicity Assays :
    • Ames Test : Assess mutagenicity with TA98/TA100 strains .
    • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Q. How can researchers investigate the role of the Z-configuration in biological or catalytic activity?

Methodological Answer:

  • Stereochemical Probes :
    • Isomer Synthesis : Prepare E-configuration analogs via photo-irradiation (λ = 365 nm) and compare bioactivity .
    • Docking Studies : Use AutoDock Vina to model Z vs. E isomers binding to target proteins (e.g., nitroreductases) .
  • Kinetic Studies : Monitor reaction rates (e.g., Michaelis-Menten kinetics) to determine stereochemical preference in enzymatic systems .

Q. What protocols ensure compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Store at –20°C in amber vials under argon (prevents hydrolysis/oxidation; aligns with ’s recommendations for brominated analogs) .
  • Stability Monitoring :
    • Accelerated Aging : Use Q10 rule (Arrhenius equation) to predict shelf life at 4°C vs. 25°C .
    • Periodic HPLC : Check purity every 6 months; discard if degradation exceeds 5% .

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